Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is a chemical compound with significant relevance in pharmaceutical and biochemical research. It belongs to the class of amino acid derivatives and is often studied for its potential applications in drug development and therapeutic interventions. The compound is characterized by its unique structure, which integrates both diethyl ester and an amino group, contributing to its biological activity.
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is classified as an amino acid derivative. Its systematic name reflects its structural components, including the diethyl ester of L-glutamic acid and a benzoyl group substituted with a methylamino group. This classification places it within the broader category of organic compounds that exhibit various biological activities.
The synthesis of Diethyl N-(2-Methylaminobenzoyl)-L-glutamate typically involves a multi-step reaction process. A notable method includes:
The reactions are typically monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound.
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate has a complex molecular structure that can be represented by the following molecular formula:
The structure consists of a central glutamate backbone modified with diethyl ester groups and a benzoyl moiety substituted with a methylamino group.
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate participates in various chemical reactions typical for amino acid derivatives, including:
These reactions are crucial for modifying the compound for specific applications in drug design or biochemical assays.
The mechanism of action for Diethyl N-(2-Methylaminobenzoyl)-L-glutamate is primarily related to its interaction with biological targets, such as enzymes or receptors involved in metabolic pathways. The presence of the methylamino group enhances its binding affinity to certain targets, potentially influencing enzymatic activity or receptor signaling pathways.
Research indicates that compounds of this nature may exhibit inhibitory effects on specific enzymes or may act as substrates in metabolic pathways, although detailed studies are required to elucidate these mechanisms fully.
These properties are critical for understanding the behavior of the compound under various environmental conditions and its potential interactions with other substances.
Diethyl N-(2-Methylaminobenzoyl)-L-glutamate has several potential applications in scientific research:
Diethyl N-(4-methylaminobenzoyl)-L-glutamate (CAS 2378-95-2), a derivative of L-glutamic acid, emerged as a pivotal compound in mid-20th century antifolate research. Its significance stems from its role as a synthetic precursor to p-(N-methyl)-aminobenzoyl-L-glutamic acid (10), a key fragment in methotrexate (MTX) synthesis—one of the earliest chemotherapeutic agents. Early routes to MTX suffered from low yields and racemization issues due to the sensitivity of the glutamate moiety. The development of the diethyl ester variant addressed these challenges by providing enhanced stability during synthetic manipulations. A landmark 2008 study documented a highly optimized two-step synthesis starting from diethyl N-(p-aminobenzoyl)-L-glutamate (2), involving a one-pot benzylation/methylation followed by Pd/C-catalyzed debenzylation. This route achieved an impressive 88% overall yield in just 6 hours, marking a significant efficiency improvement over prior methods [1]. The ester’s stability and solubility properties cemented its position as the preferred intermediate for large-scale MTX production, accelerating antifolate drug development [3] [6].
Table 1: Key Molecular Properties of Diethyl N-(4-methylaminobenzoyl)-L-glutamate
Property | Value | Source/Identification |
---|---|---|
CAS Registry Number | 2378-95-2 | [3] [6] |
IUPAC Name | diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate | [3] |
Molecular Formula | C₁₇H₂₄N₂O₅ | [2] [3] [7] |
Molecular Weight | 336.38 g/mol | [3] [6] |
Boiling Point | 518.3±50.0 °C (at 760 mmHg) | [3] [6] |
Density | 1.2±0.1 g/cm³ | [6] |
SMILES | CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC | [6] |
The molecular architecture of diethyl N-(4-methylaminobenzoyl)-L-glutamate integrates three critical elements that define its utility:
Table 2: Comparative Synthetic Routes to Methotrexate Using Glutamate Derivatives
Intermediate | Synthetic Step | Yield of MTX | Advantages/Limitations | |
---|---|---|---|---|
p-(N-methyl)-aminobenzoyl-L-glutamic acid (free acid) | Direct coupling with 6-bromomethylpteridine | 56.1–87.5% | High yield but prone to racemization/epimerization | |
Diethyl N-(4-methylaminobenzoyl)-L-glutamate | Coupling + ester hydrolysis | Moderate to high | Enhanced stability; extra hydrolysis step required | |
Di-tert-butyl N-(p-methylaminobenzoyl)-L-glutamate | Bromination/coupling + deprotection | 60–90% (¹³C-MTX) | Superior steric protection; used for isotope-labeled MTX | [4] [9] |
Diethyl N-(4-methylaminobenzoyl)-L-glutamate (12) serves as the critical glutamate-bearing component in synthesizing classical and next-generation antifolates:
The structural versatility of diethyl N-(4-methylaminobenzoyl)-L-glutamate—particularly its balance between stability and controlled reactivity—ensures its enduring role as a launchpad for innovative cancer therapeutics targeting folate metabolism. Its efficient synthesis and modular design exemplify rational intermediate development in medicinal chemistry [1] [8].
Table 3: Key Antifolate Therapeutics Utilizing Derivatives of Diethyl N-(4-methylaminobenzoyl)-L-glutamate
Antifolate Drug | Therapeutic Target | Role of Glutamate Intermediate | |
---|---|---|---|
Methotrexate (MTX) | Dihydrofolate reductase (DHFR) | Provides L-glutamate backbone for polyglutamation and cellular retention | |
Raltitrexed | Thymidylate synthase (TS) | Serves as core for quinazoline-glutamate conjugate synthesis | |
Pemetrexed | TS, DHFR, GARFT | Enables side-chain modifications for multi-enzyme inhibition | |
Pralatrexate | DHFR (improved transport) | Used in pro-drug strategies for targeted release | [4] [9] |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6